N-(3-chlorobenzyl)-N-phenylmethanesulfonamide
Overview
Description
N-(3-chlorobenzyl)-N-phenylmethanesulfonamide, commonly known as CBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBMS is a sulfonamide derivative, which means it contains a functional group consisting of a sulfur atom bonded to a nitrogen atom. This functional group is commonly found in many drugs and is known for its antibacterial and diuretic properties.
Mechanism of Action
The exact mechanism of action of CBMS is not yet fully understood. However, studies have suggested that CBMS may act by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
CBMS has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that CBMS can induce cell cycle arrest, inhibit cell migration and invasion, and decrease the expression of various oncogenes. Additionally, CBMS has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBMS for lab experiments is its relatively simple synthesis method. Additionally, CBMS has been shown to exhibit potent cytotoxic activity against a variety of cancer cell lines, making it a promising candidate for further research. However, one limitation of CBMS is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on CBMS. One area of focus could be the development of more efficient synthesis methods for CBMS, which could improve its availability for further research. Additionally, further studies could be conducted to better understand the mechanism of action of CBMS and to identify potential targets for its anticancer activity. Finally, research could be conducted to investigate the potential use of CBMS in combination with other anticancer agents to enhance its therapeutic efficacy.
Scientific Research Applications
CBMS has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research is the development of CBMS as a potential anticancer agent. Studies have shown that CBMS exhibits cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-phenylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-19(17,18)16(14-8-3-2-4-9-14)11-12-6-5-7-13(15)10-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAMPMKDCSLHDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC(=CC=C1)Cl)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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